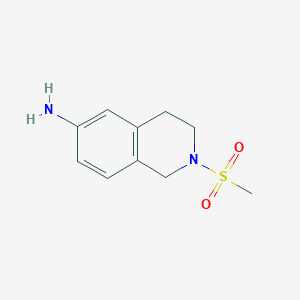
2-Benzylazepane hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Benzylazepane hydrochloride is a chemical compound that belongs to the class of azepanes, which are seven-membered heterocyclic compounds containing nitrogen
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-Benzylazepane hydrochloride typically involves the reaction of benzylamine with a suitable azepane precursor under acidic conditions. One common method involves the use of benzyl chloride and piperazine in the presence of hydrochloric acid. The reaction proceeds as follows:
- Benzyl chloride is reacted with piperazine in ethanol at elevated temperatures.
- The resulting product is then treated with hydrochloric acid to form this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
- Mixing benzyl chloride and piperazine in large reactors.
- Controlling the reaction temperature and pressure to optimize yield.
- Purifying the product through crystallization and filtration techniques.
Análisis De Reacciones Químicas
Types of Reactions: 2-Benzylazepane hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: The benzyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products Formed:
Oxidation: N-oxides of 2-Benzylazepane.
Reduction: Various amine derivatives.
Substitution: Substituted azepane derivatives.
Aplicaciones Científicas De Investigación
2-Benzylazepane hydrochloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mecanismo De Acción
The mechanism of action of 2-Benzylazepane hydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and require further research.
Comparación Con Compuestos Similares
Benzylamine: A related compound with a benzyl group attached to an amine.
Piperazine: A precursor used in the synthesis of 2-Benzylazepane hydrochloride.
Azepane: The parent compound of the azepane class.
Uniqueness: this compound is unique due to its specific structure, which combines the properties of benzylamine and azepane. This unique structure imparts distinct chemical reactivity and potential biological activity, making it valuable for various applications.
Propiedades
Fórmula molecular |
C13H20ClN |
|---|---|
Peso molecular |
225.76 g/mol |
Nombre IUPAC |
2-benzylazepane;hydrochloride |
InChI |
InChI=1S/C13H19N.ClH/c1-3-7-12(8-4-1)11-13-9-5-2-6-10-14-13;/h1,3-4,7-8,13-14H,2,5-6,9-11H2;1H |
Clave InChI |
LNZDVSLKPCRWOE-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(NCC1)CC2=CC=CC=C2.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![tert-butyl (2R)-2-[2-(methylamino)-2-oxoethyl]azetidine-1-carboxylate](/img/structure/B11881290.png)




![2-Benzyl-1H-pyrazolo[3,4-d]pyrimidin-4(2H)-one](/img/structure/B11881332.png)
![[Ethyl(methyl)silanediyl]dimethanediyl dicarbamate](/img/structure/B11881333.png)



